molecular formula C14H11NO4 B169430 Methyl 3-(3-nitrophenyl)benzoate CAS No. 149506-24-1

Methyl 3-(3-nitrophenyl)benzoate

Cat. No.: B169430
CAS No.: 149506-24-1
M. Wt: 257.24 g/mol
InChI Key: DCWSOKNZNVBULZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitrophenyl)benzoate is a chemical compound with the CAS Number: 149506-24-1 . Its molecular weight is 257.25 and its IUPAC name is methyl 3’-nitro [1,1’-biphenyl]-3-carboxylate .


Synthesis Analysis

The synthesis of this compound involves the nitration of methyl benzoate . The nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.15 g/mol . It has a XLogP3 of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Biochemical Analysis

Biochemical Properties

Methyl 3-(3-nitrophenyl)benzoate plays a role in biochemical reactions, particularly in the context of enzymatic hydrolysis. It interacts with enzymes such as trypsin, lipase, and nattokinase, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes involves the cleavage of the ester bond, resulting in the formation of 3-(3-nitrophenyl)benzoic acid and methanol. The nature of these interactions is influenced by the electronic effects of the nitro group, which can affect the rate of hydrolysis .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that similar compounds can induce differentiation in neural stem cells and influence the expression of specific genes involved in cell cycle regulation and differentiation . Additionally, the compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the hydrolysis of this compound by enzymes such as trypsin and lipase involves the formation of a transition state complex, which facilitates the cleavage of the ester bond . This interaction can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound can undergo hydrolysis over time, leading to the formation of degradation products such as 3-(3-nitrophenyl)benzoic acid . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. Studies have shown that similar compounds can affect the activity of cytochrome P450 enzymes and influence the metabolism of other drugs . High doses of this compound may result in toxicity and adverse effects on cellular function.

Metabolic Pathways

This compound is involved in metabolic pathways that include the hydrolysis of the ester bond and subsequent metabolism of the resulting products. The compound interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of the ester bond. The resulting products, 3-(3-nitrophenyl)benzoic acid and methanol, can undergo further metabolism by enzymes involved in the beta-ketoadipate pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and organelles . The localization and accumulation of the compound can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be localized to specific compartments or organelles within the cell, such as the cytoplasm or mitochondria. Targeting signals or post-translational modifications may direct the compound to these specific locations . The localization of the compound can affect its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

methyl 3-(3-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWSOKNZNVBULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470954
Record name Methyl 3-(3-nitrophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149506-24-1
Record name Methyl 3-(3-nitrophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrakis(triphenylphosphine) palladium(0) (1.04 g, 0.90 mmol, 0.03 equiv.) and sodium carbonate (4.8 g, 45.28 mmol, 1.52 eqiuv.) were added to a stirred mixture of dimethyl 4-bromoisophthalate (1.26 g, 4.61 mmol) and 3-nitrophenylboronic acid (5.16 g, 30.91 mmol, 0.03 eqiuv.) in 1,4-dioxane (50 mL). The mixture was stirred at about 85° C. for about 16 hours, and then was cooled to ambient temperature. Standard extractive workup with dichloromethane (3×100 mL) gave a crude residue was then purified by silica gel column chromatography (ethyl acetate/petroleum ether) to afford the title product as a white solid (1.8 g; yield=23%). 1H NMR (300 MHz, CDCl3) δ: 8.52 (s, 1H), 8.33 (s, 1H), 8.26 (d, J=2.4 Hz, 1H), 8.14 (d, J=2.7 Hz, 1H), 7.99 (d, J=1.8 Hz, 1H), 7.86 (d, J=2.1 Hz, 1H), 7.67 (m, 2H), 4.00 (s, 3H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
5.16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.04 g
Type
catalyst
Reaction Step Two
Yield
23%

Synthesis routes and methods II

Procedure details

n.m.r. δ values include 3.96 (s, 3 H), 7.57 (t, 1 H), 7.64 (t, 1 H), 7.81 (d, 1 H), 7.94 (d,1 H), 8.09 (d, 1 H), 8.23 (dd, 1 H), 8.30 (s, 1 H), 8.48 (t, 1 H), m.p., 88-90° C.; from methyl 3-bromobenzoate (2.0 g), tetrakis(triphenylphosphine)palladium(0) (348mg) and 3-nitrophenylboronic acid (1.9 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
348 mg
Type
catalyst
Reaction Step Three

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